molecular formula C7H11NO B13099476 1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one

Cat. No.: B13099476
M. Wt: 125.17 g/mol
InChI Key: NHZFMNJIMNAGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

a. Synthetic Routes: The synthesis of 6,6-DMABH involves an innovative approach: intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis. Starting from 3-methyl-2-butenol, the gram-scale synthesis proceeds through seven distinct steps, resulting in a total yield of 28% .

b. Reaction Conditions:

c. Industrial Production: The industrial production of 6,6-DMABH relies on efficient synthetic methods, balancing yield and operational feasibility.

Chemical Reactions Analysis

6,6-DMABH undergoes various reactions:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions are feasible.

    Substitution: Substituents can be introduced. Common reagents include transition metals, acids, and bases. The major products depend on reaction conditions and substituents.

Scientific Research Applications

6,6-DMABH finds applications in:

    Medicine: As a building block for antiviral drugs.

    Chemistry: Synthesis of complex molecules.

    Biology: Investigating biological processes.

Mechanism of Action

The exact mechanism by which 6,6-DMABH exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.

Comparison with Similar Compounds

6,6-DMABH stands out due to its unique bicyclic structure. Similar compounds include other azabicyclohexanes, but none match its precise arrangement .

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1,5-dimethyl-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C7H11NO/c1-6-3-7(6,2)5(9)8-4-6/h3-4H2,1-2H3,(H,8,9)

InChI Key

NHZFMNJIMNAGGS-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(C(=O)NC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.